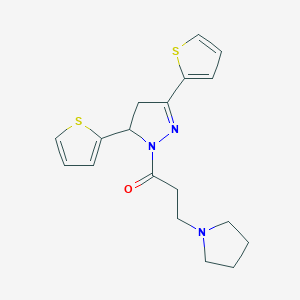
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring substituted with thiophene groups and a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Thiophene substitution: The thiophene groups can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Pyrrolidine attachment: The pyrrolidine moiety can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.
化学反应分析
Types of Reactions
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and thiophene groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(3,5-di(thiophen-2-yl)-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one: Lacks the dihydro functionality in the pyrazole ring.
1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one: Contains furan rings instead of thiophene rings.
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(morpholin-1-yl)propan-1-one: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one is unique due to the combination of its structural features, which confer distinct electronic and steric properties
属性
IUPAC Name |
1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-3-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2/c22-18(7-10-20-8-1-2-9-20)21-15(17-6-4-12-24-17)13-14(19-21)16-5-3-11-23-16/h3-6,11-12,15H,1-2,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPJKGLYRZPIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














